![molecular formula C9H6F3NO B1586608 4-Methoxy-3-(trifluoromethyl)benzonitrile CAS No. 261951-87-5](/img/structure/B1586608.png)
4-Methoxy-3-(trifluoromethyl)benzonitrile
Overview
Description
4-Methoxy-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3NO. It is known for its unique chemical structure, which includes a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN). This compound is used in various scientific research applications due to its distinctive properties and reactivity .
Mechanism of Action
Target of Action
It is known that the compound participates in nickel-catalyzed arylcyanation reactions .
Mode of Action
It is known to participate in nickel-catalyzed arylcyanation reactions . This suggests that it may interact with its targets through a mechanism involving the transfer of a cyanide group.
Biochemical Pathways
Its participation in nickel-catalyzed arylcyanation reactions suggests that it may play a role in the synthesis of complex organic compounds .
Result of Action
Its participation in nickel-catalyzed arylcyanation reactions suggests that it may contribute to the synthesis of complex organic compounds .
Action Environment
It is known that the compound should be stored in a dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group and the nitrile group onto a benzene ring. One common method is the trifluoromethylation of 4-methoxybenzonitrile using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3). The reaction is usually carried out under anhydrous conditions and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: 4-Methoxy-3-(trifluoromethyl)benzoic acid.
Reduction: 4-Methoxy-3-(trifluoromethyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
4-Methoxy-3-(trifluoromethyl)benzonitrile is part of a broader class of trifluoromethyl-containing compounds that have been shown to enhance the pharmacokinetic properties of drugs. The trifluoromethyl group is known for its ability to increase metabolic stability and lipophilicity, making such compounds more effective as pharmaceuticals.
- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups can exhibit significant antimicrobial properties. For instance, derivatives of this compound have been investigated for their ability to inhibit methicillin-resistant Staphylococcus aureus (MRSA) through potentiation of β-lactam antibiotics .
- Antimalarial Research : In hit-to-lead studies for antimalarial drugs, compounds similar to this compound have been identified as potential leads due to their potency against resistant strains of Plasmodium falciparum. The methoxy and trifluoromethyl substituents contribute to their biological activity .
- FDA-Approved Drugs : The trifluoromethyl group has been incorporated into various FDA-approved drugs over the past two decades, enhancing their efficacy and safety profiles .
Agrochemicals
The compound is also being explored in the development of agrochemicals. Its unique structure allows for the modification of herbicides and pesticides, improving their effectiveness and reducing environmental impact.
- Herbicide Development : The incorporation of trifluoromethyl groups in herbicide formulations has been shown to increase selectivity and reduce toxicity to non-target organisms. This makes compounds like this compound valuable in agricultural applications.
- Pesticide Efficacy : Studies have demonstrated that the addition of such functional groups can enhance the bioactivity of pesticides against a range of pests while minimizing adverse effects on beneficial insects .
Material Science
In material science, this compound is being investigated for its potential use in developing advanced materials with specific thermal and mechanical properties.
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal stability and resistance to solvents due to the presence of trifluoromethyl groups.
- Coatings and Films : Its unique chemical structure allows for the creation of coatings that are resistant to chemicals and environmental degradation, making it suitable for industrial applications .
Case Studies
Study Focus | Findings | Implications |
---|---|---|
Antimicrobial Activity | Compounds similar to this compound showed significant inhibition against MRSA | Potential for new antibiotic formulations |
Antimalarial Research | Identified as a lead compound with potent activity against resistant P. falciparum strains | Could lead to new treatments for malaria |
Agrochemical Development | Enhanced efficacy of herbicides with reduced toxicity | Improved agricultural practices |
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzonitrile: Lacks the methoxy group, which can affect its reactivity and applications.
4-Hydroxy-3-(trifluoromethyl)benzonitrile: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties and uses.
Uniqueness
4-Methoxy-3-(trifluoromethyl)benzonitrile is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it particularly useful in the synthesis of complex organic molecules and in various research applications .
Biological Activity
4-Methoxy-3-(trifluoromethyl)benzonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent and selective. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C10H8F3N
- Molecular Weight : 215.17 g/mol
- CAS Number : 393-15-7
The presence of the methoxy group and the trifluoromethyl group significantly influences the compound's solubility, lipophilicity, and overall biological activity.
Antiprotozoal Activity
Recent studies have demonstrated that derivatives of compounds with similar structures exhibit notable antiprotozoal activity. For instance, it was found that certain trifluoromethyl-substituted phenyl derivatives showed increased potency against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis, with IC50 values lower than 0.050 µM . This suggests that this compound may possess similar antiprotozoal properties.
Inhibition Studies
Inhibition studies have indicated that compounds containing trifluoromethyl groups can significantly enhance the inhibition of various enzymes. For example, it has been reported that the introduction of a trifluoromethyl group in the para-position of phenolic rings can increase the potency for inhibiting serotonin uptake by sixfold compared to non-fluorinated analogs . This mechanism could be relevant for understanding how this compound interacts with biological targets.
Molecular Docking Studies
Molecular docking studies have shown that the binding affinity of compounds like this compound can be predicted using cheminformatics tools. These studies suggest potential interactions with specific biological targets, which could lead to therapeutic applications . The compound's structural features may facilitate favorable interactions with target proteins, enhancing its biological efficacy.
Case Study 2: Pharmacokinetic Properties
Pharmacokinetic evaluations have shown that compounds with trifluoromethyl groups often demonstrate improved metabolic stability and bioavailability. This is particularly relevant in drug development, where such properties can enhance therapeutic outcomes . Understanding the pharmacokinetics of this compound could provide insights into its potential as a therapeutic agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-methoxy-3-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHQJZPLFRIGOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379506 | |
Record name | 4-methoxy-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-87-5 | |
Record name | 4-Methoxy-3-trifluoromethylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261951-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methoxy-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261951-87-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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